molecular formula C13H19IN2OSi B3094084 5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole CAS No. 1254473-76-1

5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole

Cat. No. B3094084
CAS RN: 1254473-76-1
M. Wt: 374.29 g/mol
InChI Key: VAYFASAXLKWTOV-UHFFFAOYSA-N
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Description

The compound “5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole” is an indazole derivative. Indazoles are a class of organic compounds that contain a five-membered pyrazole ring fused to a benzene ring . This particular compound has an iodine atom at the 3-position and a tert-butyldimethylsilyl ether group at the 5-position of the indazole ring.


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the tert-butyldimethylsilyl ether group and the iodine atom onto the indazole ring in separate steps. The order of these steps would depend on the specific conditions and reagents used. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indazole ring, which is aromatic and planar. The iodine atom would be expected to add significant weight and polarizability to the molecule, while the tert-butyldimethylsilyl ether group would add steric bulk .


Chemical Reactions Analysis

In terms of reactivity, the iodine atom could potentially be displaced in a nucleophilic substitution reaction. The tert-butyldimethylsilyl ether group is typically used as a protecting group for alcohols in organic synthesis, and can be removed under mildly acidic conditions .


Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be relatively non-polar due to the presence of the tert-butyldimethylsilyl group. It’s likely to have a relatively high molecular weight due to the iodine atom and the silicon-containing group .

Scientific Research Applications

Synthetic Applications

  • Three-Component Assembly of 5-Halo-1,2,3-Triazoles :

    • A synthetic protocol for 5-halo-1,2,3-triazoles was developed using tert-butyldimethylsilyl chloride (TBDMSCl)-activated aerobic oxidative halogenations. TBDMSCl activates aerobic oxidation, promoting syntheses of 5-halo-1,2,3-triazole from alkyne, azide, and CuX under an oxygen atmosphere (Li et al., 2013).
  • Synthesis of β-Amino Acids :

    • Synthesis of (4S)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-(2,4,5-trifluorophenyl) oxazolidin-2-one and its hydrogenation reaction were studied. This research explored the formation of a hemiaminal structure with a fused oxazine-oxazole ring (Gundogdu et al., 2020).
  • N-1-Difluoromethylation :

    • A scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate was developed. This method provides a safe alternative for N-difluoromethylation of various derivatives, demonstrating broad applications in chemical synthesis (Hong et al., 2020).
  • Synthesis of Cryptophycin-24 (Arenastatin A) :

    • Efficient synthesis protocols for tert-butyl (5S,6R,2E, 7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2, 7-octadienoate, a component of the cryptophycins, were reported. This demonstrates its utility in creating complex molecular structures relevant in medicinal chemistry (Eggen et al., 2000).
  • Oxidative Cross-Dehydrogenative Coupling :

    • A tert-butyl peroxybenzoate-mediated oxidative C(sp2)–H/C(sp2)–H cross-dehydrogenative coupling was reported for direct C-3 acylation/benzoylation of substituted 2H-Indazoles. This method provides a variety of substituted 3-(acyl/benzoyl)-2H-indazoles, highlighting its versatility in synthetic applications (Sharma et al., 2021).
  • Metal-Free Trifluoromethylation of Indazoles :

    • An efficient method for direct trifluoromethylation of indazoles was developed using sodium trifluoromethanesulfinate under metal-free conditions. This process facilitates the creation of a broad range of trifluoromethylated products (Ghosh et al., 2018).

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

tert-butyl-[(3-iodo-2H-indazol-5-yl)oxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19IN2OSi/c1-13(2,3)18(4,5)17-9-6-7-11-10(8-9)12(14)16-15-11/h6-8H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYFASAXLKWTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(NN=C2C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19IN2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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